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Compound of Interest

Compound Name: UCT943

Cat. No.: B2546588

UCT943: A Leap Forward in PI4K Inhibition for
Malaria Treatment

A new generation of phosphatidylinositol 4-kinase (PI4K) inhibitors, exemplified by UCT943,
demonstrates significant advancements over their predecessors in the fight against malaria.
Developed as a successor to the first-generation clinical candidate MMV048, UCT943 exhibits
superior potency, broader efficacy across the parasite lifecycle, and improved physicochemical
properties, positioning it as a promising component for a single-exposure radical cure and
prophylaxis for malaria.

P14K is a crucial enzyme for the malaria parasite, Plasmodium, playing a vital role in various
cellular processes.[1] Its inhibition disrupts parasite development, making it a key target for
novel antimalarial drugs.[2] UCT943, a 2-aminopyrazine derivative, was developed through
optimization of the 2-aminopyridine series, to which MMV048 belongs, to enhance its
therapeutic potential.[3][4]

Enhanced Potency and Broad-Spectrum Activity

UCT943 demonstrates significantly greater potency against various strains and life cycle
stages of the Plasmodium parasite compared to MMV048. Notably, it is 5- to 6-fold more active
against the NF54 and K1 strains of P. falciparum.[2] This enhanced potency extends to
resistant clinical isolates of both P. falciparum and P. vivax.[2]
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Crucially, UCT943 shows improved activity against the liver and transmission stages of the
parasite.[4] It is 2 to 50 times more potent than MMV048 against different life cycle stages.[2][4]
This broad-spectrum efficacy is critical for not only treating the disease but also for preventing
its spread and relapse.

Superior Physicochemical and Pharmacokinetic
Profile

A key advantage of UCT943 lies in its improved physicochemical properties, particularly its
higher aqueous solubility and passive permeability. These characteristics contribute to its
excellent bioavailability and sustained exposure in preclinical models.[3] The combination of
high solubility and permeability with low to moderate intrinsic clearance results in a favorable
pharmacokinetic profile. This translates to a predicted low human dose of 50 to 80 mg for a
curative single administration.[5]

High Selectivity for Parasite PI4K

UCT943 maintains a high degree of selectivity for the parasite's PI4K enzyme over the human
P14K[ isoform, with a selectivity of over 200-fold.[2][6] This is a critical safety feature, as
inhibition of the human PI4K[ is associated with immunosuppressive effects.[2][6]

Comparative Data: UCT943 vs. MMV048

The following tables summarize the quantitative data comparing the properties of UCT943 and
the first-generation PI4K inhibitor, MMV048.

Table 1: In Vitro Antiplasmodial Activity (IC50, nM)
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mice)

Parasite
. UCT943 MMV048 Fold Improvement
Stage/Strain
P. falciparum NF54 5.4 ~27-32.4 5-6x
P. falciparum K1 4.7 ~23.5-28.2 5-6x
P. vivax (clinical ] )
) 14 (median) 93 (median) ~6.6X
isolates)
P. falciparum (clinical ) ]
) 29 (median) 202 (median) ~7X
isolates)
Early-stage
Y=g 134 - -
gametocytes
Late-stage
66 - -
gametocytes
Transmission-blocking
96 ~96 -
(SMFA)
Liver stage (P.
_ ge ( 0.92 - -
berghei)
Liver stage (P. vivax) <100 >100 >1x
Data compiled from multiple sources.[2][4]
Table 2: In Vivo Efficacy (ED90, mg/kg)
Mouse Model UCT943 MMV048 Fold Improvement
P. berghei 1.0 - -
P. falciparum (NSG
0.25 0.57 2.3x

Data from in vivo studies in mouse models.[4][6]

Table 3: Physicochemical and Pharmacokinetic Properties
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Property UCT943 MMV048
Aqueous Solubility Higher Lower
Passive Permeability High

Bioavailability High

In Vivo Intrinsic Clearance

Low to moderate

Predicted Human Dose

50-80 mg

Qualitative comparison based on preclinical data.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI4K signaling pathway and the general experimental
workflow for assessing PI4K inhibitors.
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Caption: P14K enzyme phosphorylates Pl to PI4P, a key signaling molecule. UCT943 inhibits
this process.
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Caption: A generalized workflow for the preclinical evaluation of PI14K inhibitors like UCT943.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and

validation of these findings.

In Vitro Antiplasmodial Activity Assays

Asexual Blood Stage Activity: Assays are typically performed using synchronized cultures of
P. falciparum (e.g., NF54, K1 strains). Parasite growth inhibition is measured after a 72-hour
incubation with serial dilutions of the inhibitor. Parasitemia is quantified using methods like
SYBR Green I-based fluorescence assays or microscopy. The 50% inhibitory concentration
(IC50) is then calculated.

Gametocyte Activity: For early and late-stage gametocyte assays, P. falciparum cultures are
induced to produce gametocytes. The inhibitors are added at different stages of gametocyte
development, and viability is assessed using metabolic assays (e.g., alamarBlue) or
microscopy after a defined incubation period.

Liver Stage Activity: Cryopreserved P. vivax or P. cynomolgi sporozoites are used to infect
primary human hepatocytes. Inhibitors are added, and the development of liver-stage
schizonts and hypnozoites is monitored over several days. Activity is quantified by
immunofluorescence microscopy, and IC50 values are determined.

Transmission-Blocking Assay (Standard Membrane
Feeding Assay - SMFA)

Mature P. falciparum gametocytes are mixed with the test compound and human
erythrocytes and serum.

This mixture is then fed to Anopheles mosquitoes through a membrane feeding apparatus.

After approximately 8-10 days, the mosquito midguts are dissected, and the number of
oocysts is counted.
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e The percentage of inhibition of oocyst development compared to a control group is used to
determine the IC50 for transmission-blocking activity.

Pl4K Enzyme Inhibition Assay

e The inhibitory activity against the P14K enzyme is determined using a biochemical assay,
such as the ADP-Glo™ kinase assay.

e Recombinant P. vivax PI4K (PvPI4K) enzyme is incubated with the inhibitor, a lipid substrate
(phosphatidylinositol), and ATP.

o The amount of ADP produced, which is proportional to the enzyme activity, is measured by
luminescence.

e The IC50 value is calculated from the dose-response curve of the inhibitor.

In Vivo Efficacy Studies in Mouse Models

o P. berghei model: Mice are infected with P. berghei, and treatment with the compound is
initiated. Parasitemia is monitored daily by microscopic examination of blood smears. The
efficacy is determined by the reduction in parasitemia and the mean survival days of the
treated mice compared to a control group.

e Humanized P. falciparum NOD-scid IL-2Ry null (NSG) mouse model: These
immunocompromised mice are engrafted with human erythrocytes and infected with P.
falciparum. The treatment protocol is similar to the P. berghei model. This model provides a
more clinically relevant assessment of efficacy against the human malaria parasite. The 90%
effective dose (ED9O0) is determined from the dose-response data.

In conclusion, UCT943 represents a significant improvement over first-generation PI4K
inhibitors, with enhanced potency, broader life cycle activity, and a more favorable
pharmacokinetic profile. These characteristics underscore its potential as a next-generation
antimalarial candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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